molecular formula C8H11BrN2O B059031 5-Bromo-2-butoxypyrimidine CAS No. 1215206-57-7

5-Bromo-2-butoxypyrimidine

Cat. No.: B059031
CAS No.: 1215206-57-7
M. Wt: 231.09 g/mol
InChI Key: QSKVKWALGAQJRQ-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxypyrimidine: is an organic compound with the molecular formula C8H11BrN2O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 5-position and a butoxy group at the 2-position of the pyrimidine ring .

Biochemical Analysis

Biochemical Properties

The role of 5-Bromo-2-butoxypyrimidine in biochemical reactions is not well-documented in the literature. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability, degradation, and long-term effects on cellular function of similar compounds can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins and can affect their localization or accumulation .

Subcellular Localization

Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-butoxypyrimidine typically involves the bromination of 2-butoxypyrimidine. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored and controlled to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-butoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Cross-Coupling Reactions: Reagents include arylboronic acids and alkynylzincs.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-butoxypyrimidine is unique due to the presence of the butoxy group, which imparts specific chemical and physical properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

5-bromo-2-butoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKVKWALGAQJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633577
Record name 5-Bromo-2-butoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-57-7
Record name 5-Bromo-2-butoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-butoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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